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Introduction: Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by intestinal L-
cells in response to nutrient intake.[1][2] The biologically active forms, GLP-1 (7-37) and GLP-1
(7-36) amide, are potent stimulators of glucose-dependent insulin secretion, making them key
targets in the development of therapies for type 2 diabetes.[3][4][5] GLP-1 receptor agonists
(GLP-1RAs) not only improve glycemic control but also promote satiety and can lead to weight
reduction.[6] However, native GLP-1 has a very short half-life in vivo (approximately 2 minutes)
due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).[2][3] Therefore,
preclinical studies in rodent models of diabetes are essential to evaluate the efficacy and
pharmacokinetics of GLP-1 analogs and novel delivery systems. This document provides
detailed protocols for the induction of diabetes in rodents, the administration of GLP-1 (7-37)
acetate, and methods for assessing its therapeutic effects.

GLP-1 Receptor Sighaling Pathway

GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled
receptor located on pancreatic beta cells and other tissues.[7] Upon binding, the receptor
activates adenylyl cyclase through a Gas protein, leading to an increase in intracellular cyclic
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AMP (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes
the exocytosis of insulin-containing granules, enhances beta cell survival, and stimulates
insulin biosynthesis.[7] This signaling cascade is glucose-dependent, meaning insulin secretion
is primarily stimulated under hyperglycemic conditions, which minimizes the risk of
hypoglycemia.

GLP-1 Receptor Signaling Pathway
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Diagram of the GLP-1 receptor signaling cascade in pancreatic beta cells.

Protocols for Inducing Diabetes in Rodents

Chemically-induced diabetes models are widely used to study the effects of anti-diabetic
compounds. Streptozotocin (STZ) and alloxan are the most common agents used; they
selectively destroy pancreatic beta cells.[8] The STZ-nicotinamide model is often preferred for
creating a non-obese Type 2 Diabetes Mellitus (T2DM) model, as nicotinamide offers partial
protection to beta cells.[9][10]
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Workflow for Induction of Chemical Diabetes
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General experimental workflow for inducing diabetes in rodent models.

Streptozotocin (STZ)-Induced Diabetes Protocol (Rat
Model)

e Animal Model: Male Wistar or Sprague-Dawley rats (200-250q).
e Preparation:
o Fast the animals overnight (12-16 hours) but allow free access to water.

o Record baseline body weight and fasting blood glucose from a tail vein prick using a
glucometer.

o Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before
use. Protect the solution from light.

¢ Induction:

o For Type 1 Model: Administer a single intraperitoneal (IP) injection of STZ at a dose of 40-
65 mg/kg.

o For Type 2 Model (STZ-Nicotinamide): Administer an IP injection of nicotinamide (110-120
mg/kg) 15 minutes prior to the IP injection of STZ (65 mg/kg).[9][10]

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b13654919/docs?utm_src=pdf-body-img#application-note-glp-1-7-37-acetate-administration-in-rodent-models-of-diabetes
https://pubs.rsc.org/en/content/articlehtml/2016/nr/c6nr00294c
https://helda.helsinki.fi/bitstreams/faa1c582-ddd3-41f1-858a-5a9617a3fe12/download
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13654919?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Post-Induction Care:

o To counteract initial drug-induced hypoglycemia, replace drinking water with a 5% glucose
solution for the first 24 hours after STZ injection.[11]

o Confirmation of Diabetes:
o Monitor blood glucose levels 48-72 hours after injection and continue for up to 7-10 days.

o Animals with a stable fasting blood glucose level above 250 mg/dL are considered diabetic
and can be included in the study.[11]

Alloxan-Induced Diabetes Protocol (Rat Model)

e Animal Model: Male Wistar rats (250-350 g).[12]
e Preparation:
o Fast the animals for 24-48 hours.[12]
o Record baseline body weight and fasting blood glucose.
o Prepare a fresh 2% alloxan solution in 0.9% saline.[12]
e Induction:

o Administer a single intravenous (1V) injection via the penile vein at a dose of 40 mg/kg.[12]
Alternatively, an intraperitoneal (IP) dose of 120-150 mg/kg can be used.[11]

e Post-Induction Care:

o To prevent fatal hypoglycemia from the massive insulin release caused by beta-cell
necrosis, administer an IP injection of 15-20 mL of 20% glucose solution 4-6 hours after
alloxan administration.[11] Provide 5% glucose in drinking water for the next 24 hours.[11]

e Confirmation of Diabetes:

o After 7-10 days, measure fasting blood glucose.
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o Rats with glucose levels above 200 mg/dL are considered to have severe diabetes.[12]

Protocol for GLP-1 (7-37) Acetate Administration

The route of administration significantly impacts the pharmacokinetic profile and efficacy of
GLP-1 (7-37).

General Treatment Workflow
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Workflow for administering GLP-1 (7-37) and evaluating its effects.
e Preparation of GLP-1 (7-37) Acetate:

o Reconstitute lyophilized GLP-1 (7-37) acetate in sterile, pyrogen-free saline or phosphate-
buffered saline (PBS) to the desired stock concentration.

o Store the stock solution at -20°C or below. For daily use, fresh dilutions should be

prepared.
e Administration Routes:

o Intravenous (IV) Injection: For acute studies, such as an Intravenous Glucose Tolerance
Test (IVGTT), GLP-1 (7-37) can be administered via the tail vein or saphenous vein. A
typical dose range is 0.1-0.4 nmol/kg.[13]

o Intraperitoneal (IP) Injection: A common route for systemic delivery in rodents. Doses are

typically determined based on dose-response studies.
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o Subcutaneous (SC) Injection: Used to model therapeutic administration, often providing
more sustained release compared to IV or IP routes. For chronic studies, osmotic
minipumps can be implanted subcutaneously to deliver a continuous infusion (e.g., 1.5
pmol/kg/min for 48 hours).[13]

o Oral Gavage: Requires specialized formulations (e.g., nanoparticles, absorption
enhancers) to protect the peptide from degradation and facilitate absorption.[9][10][14] For
example, a dose of 200 pg/kg has been tested in rats using a nanocomposite system.[14]

e Vehicle Control: An equivalent volume of the vehicle (e.g., saline) should be administered to
the control group using the same route and frequency.

Protocols for Efficacy Assessment
Oral Glucose Tolerance Test (OGTT)

e Fast animals overnight (12-16 hours).
» Record baseline fasting blood glucose (t=0).
e Administer GLP-1 (7-37) or vehicle via the desired route (e.g., IP, SC).

o After a set pre-treatment time (e.g., 15-30 minutes), administer a glucose solution (typically 2
g/kg body weight) via oral gavage.

o Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose
administration.

» Plot the glucose concentration over time and calculate the Area Under the Curve (AUC) to
assess improvements in glucose tolerance.

Plasma Insulin Measurement

e Collect blood samples at specified time points during an OGTT or other challenge.

» Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and a DPP-IV
inhibitor to prevent GLP-1 degradation.

o Centrifuge the blood at 4°C to separate the plasma.
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o Store plasma samples at -80°C until analysis.

e Measure insulin concentrations using a commercially available ELISA or radioimmunoassay
(RIA) kit specific for rat or mouse insulin.

Expected Outcomes & Data Presentation

Administration of GLP-1 (7-37) in diabetic rodent models is expected to lower blood glucose
excursions and increase plasma insulin in a glucose-dependent manner. The magnitude of the
effect will depend on the dose, administration route, and the specific rodent model used.

Table 1: Summary of GLP-1 (7-37) Effects on Blood
Glucose in Diabetic Rodent Models
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Animal Model

Administration
Route & Dose

Key Outcome

Reference

T2DM Rats (STz-

Nicotinamide)

Oral Gavage (Dual-

drug composite)

44% decrease in
blood glucose at 4
hours post-

administration.

[110]

T2DM Rats (STZ-

Nicotinamide)

Oral Gavage (H-CSUn

Nanoparticles)

32% reduction in
blood glucose levels
compared to control

solution.

[14]

Aged Wistar Rats

(Glucose Intolerant)

SC Infusion (1.5
pmol/kg/min for 48h)

During an IPGTT,
plasma glucose was

significantly lower at

15 min (9.04 vs 11.61

mmol/L) and 30 min
(8.61 vs 10.36

mmol/L) compared to

saline control.

[13]

Fasted Sprague-
Dawley Rats

IV Injection

Significantly reduced

glycemic excursions

10 and 20 minutes

after an oral glucose

challenge.

[4]

Table 2: Summary of GLP-1 (7-37) Effects on Insulin

Secretion in Rodent Models
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. Experimental
Animal Model o
Condition

Key Outcome Reference

Intravenous Glucose
Tolerance Test
(IVGTT)

Sprague-Dawley Rats

Glucose + GLP-1
resulted in a 15-fold
increase in insulin

[4]
levels, compared to
an 8-fold increase with

glucose alone.

In vitro Islet Culture
(16.7 mM Glucose)

Wistar Rat Islets

The small molecule

GLP-1R agonist S6
stimulated insulin

secretion, an effect [15]
blocked by the GLP-

1R antagonist

Exendin (9-39).

Aged Wistar Rats

(Glucose Intolerant)

SC Infusion (1.5
pmol/kg/min for 48h)

During an IPGTT,

insulin levels were
significantly higher at

15 min post-glucose [13]
injection (936 vs 395

pmol/L) compared to

saline control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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